![molecular formula C18H18N2O2S B2868335 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide CAS No. 1207039-55-1](/img/structure/B2868335.png)
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide” is a compound that falls under the category of thiophene carboxamide derivatives . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The specific synthesis process for “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide” is not explicitly mentioned in the available resources.Scientific Research Applications
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized for their wide-ranging therapeutic applications. Initially noted for neurotoxicity, certain THIQs later gained attention for their neuroprotective properties, particularly against Parkinsonism. The US FDA's approval of trabectedin, a drug for soft tissue sarcomas, underscores the significance of THIQ derivatives in cancer therapy. Moreover, THIQs are investigated for potential in treating infectious diseases like malaria, tuberculosis, and HIV. Their versatile chemical framework allows for synthesis variations, making them prime candidates for novel drug discovery in cancer and central nervous system disorders (Singh & Shah, 2017).
Radical Cyclizations in Organic Synthesis
Radical cyclization techniques, pivotal in constructing carbo- and heterocyclic compounds, leverage the unique properties of THIQ derivatives. Control over the regiochemistry of radical cyclizations, influenced by factors like reaction temperature and precursor conformation, facilitates the synthesis of physiologically active compounds. These methodologies have direct applications in developing therapeutics, showcasing the significance of THIQ scaffolds in medicinal chemistry (Ishibashi & Tamura, 2004).
Isoquinoline Derivatives and Pharmacological Importance
Isoquinoline derivatives, including THIQs, have demonstrated a broad spectrum of biological and pharmacological activities. These range from antifungal and anti-Parkinsonism to anti-tumoral and anti-diabetic effects. Their chemical diversity and biological efficacy underline the potential of isoquinoline compounds in developing low-molecular-weight inhibitors for pharmacotherapeutic applications, further emphasizing the versatility and therapeutic potential of these compounds (Danao et al., 2021).
Oxyfunctionalization of Cyclopropane Derivatives
The oxyfunctionalization of cyclopropane derivatives, a key transformation in drug development, highlights the importance of THIQs and related compounds in synthesizing cyclopropylketones. This process is critical for generating intermediates with enhanced pharmacological properties, illustrating the relevance of cyclopropane-containing compounds in the synthesis of new drugs (Sedenkova et al., 2018).
Mechanism of Action
Future Directions
The future directions for the study of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide” and similar compounds could involve further exploration of their antitumor activity and potential applications in cancer treatment . Additionally, more research could be conducted to understand their synthesis process, molecular structure, and physical and chemical properties.
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(14-6-8-23-11-14)19-16-4-3-12-5-7-20(10-15(12)9-16)18(22)13-1-2-13/h3-4,6,8-9,11,13H,1-2,5,7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMDOALYYCCEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.